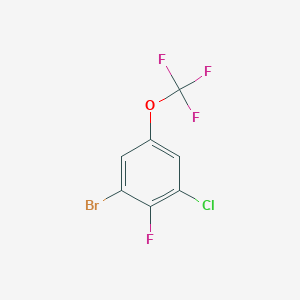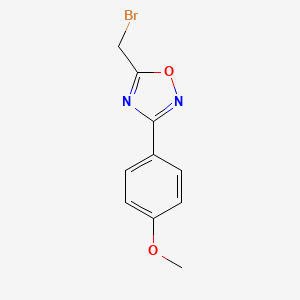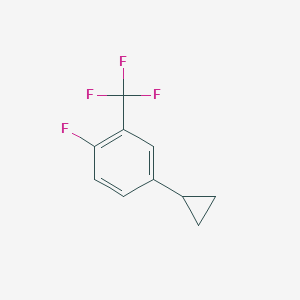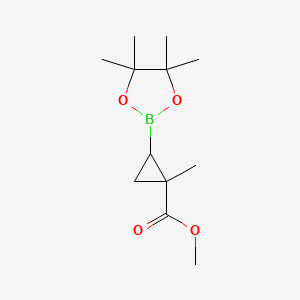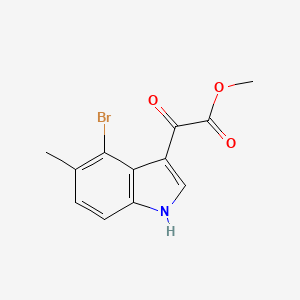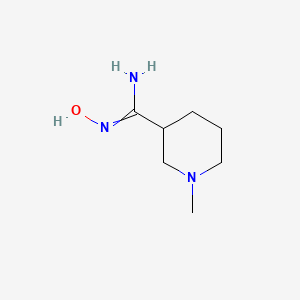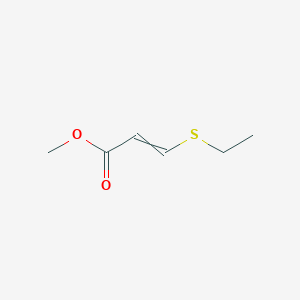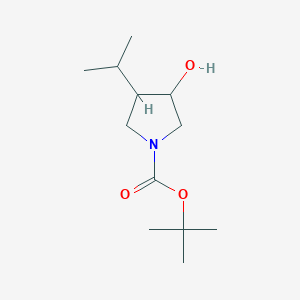
tert-butyl (3R,4S)-3-hydroxy-4-isopropyl-pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3R,4S)-3-hydroxy-4-isopropyl-pyrrolidine-1-carboxylate is a compound that features a pyrrolidine ring substituted with a tert-butyl ester group, a hydroxy group, and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4S)-3-hydroxy-4-isopropyl-pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide in the presence of a catalyst.
Addition of the Isopropyl Group: The isopropyl group can be added via alkylation reactions using isopropyl halides.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (3R,4S)-3-hydroxy-4-isopropyl-pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The isopropyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: LiAlH4, ether as solvent.
Substitution: Alkyl halides, polar aprotic solvents like DMSO (Dimethyl sulfoxide).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of a new alkyl-substituted pyrrolidine derivative.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (3R,4S)-3-hydroxy-4-isopropyl-pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of tert-butyl (3R,4S)-3-hydroxy-4-isopropyl-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the isopropyl and tert-butyl groups can influence the compound’s hydrophobic interactions and overall conformation. These interactions can affect the compound’s binding affinity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate: Similar structure but with a fluorine atom instead of an isopropyl group.
tert-Butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate: Similar structure but with the positions of the hydroxy and fluorine groups swapped.
Uniqueness
Tert-butyl (3R,4S)-3-hydroxy-4-isopropyl-pyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the isopropyl group can influence the compound’s steric and electronic properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Eigenschaften
CAS-Nummer |
1228880-05-4 |
|---|---|
Molekularformel |
C12H23NO3 |
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
tert-butyl 3-hydroxy-4-propan-2-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-8(2)9-6-13(7-10(9)14)11(15)16-12(3,4)5/h8-10,14H,6-7H2,1-5H3 |
InChI-Schlüssel |
SIAYMOIYVZXQNT-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)[C@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)C1CN(CC1O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


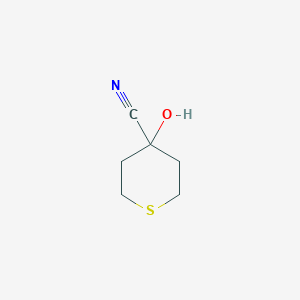

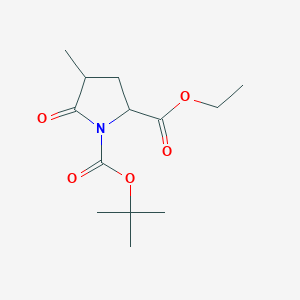
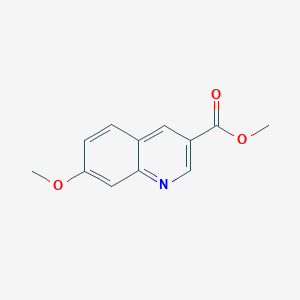
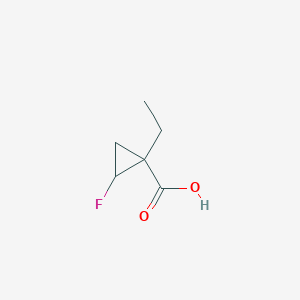
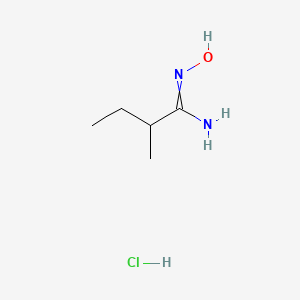
![4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene;hydrochloride](/img/structure/B11721178.png)
